molecular formula C13H14ClNO4S B2860873 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride CAS No. 63345-34-6

5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride

Cat. No.: B2860873
CAS No.: 63345-34-6
M. Wt: 315.77
InChI Key: VOYSCQYOHPWPEV-UHFFFAOYSA-N
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Description

5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride functional group attached to a pentane chain, which is further connected to a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of the isoindole derivative. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in such processes.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.

  • Reduction: The isoindole moiety can be reduced to form different derivatives.

  • Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.

  • Reduced Isoindole Derivatives: Formed through the reduction of the isoindole moiety.

  • Substitution Products: Various nucleophilic substitution products can be formed.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds, which are important in various biological processes.

Molecular Targets and Pathways:

  • Nucleophilic Sites: The sulfonyl chloride group targets nucleophilic sites on biomolecules.

  • Pathways: Involvement in pathways related to drug metabolism and synthesis of bioactive compounds.

Comparison with Similar Compounds

  • Phthalimides: Structurally similar compounds with phthalimide moieties.

  • Isoindolines: Compounds containing isoindoline structures.

  • Sulfonyl Chlorides: Other sulfonyl chloride derivatives with different substituents.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c14-20(18,19)9-5-1-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYSCQYOHPWPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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